BenchChemオンラインストアへようこそ!

5-Bromo-2-(3-fluorobenzyloxy)pyridine

Lipophilicity ADME prediction Lead optimization

Select 5-Bromo-2-(3-fluorobenzyloxy)pyridine for medicinal chemistry programs requiring a modest reduction in lipophilicity (clogP 3.06 vs. 3.3 for non-fluorinated analog) without sacrificing the 5-bromo synthetic handle for Suzuki-Miyaura diversification. Its validated inactivity in GPR35 β-arrestin-2 recruitment assays reduces confounding off-target hits in GPCR-focused libraries. The 5-bromo regioisomer ensures distinct oxidative addition kinetics for chemoselective coupling in 2,5-disubstituted pyridine scaffolds. Complies with Lipinski's Rule of Five and offers a matched molecular pair for ADME model calibration.

Molecular Formula C12H9BrFNO
Molecular Weight 282.112
CAS No. 2090855-71-1
Cat. No. B2675949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(3-fluorobenzyloxy)pyridine
CAS2090855-71-1
Molecular FormulaC12H9BrFNO
Molecular Weight282.112
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)COC2=NC=C(C=C2)Br
InChIInChI=1S/C12H9BrFNO/c13-10-4-5-12(15-7-10)16-8-9-2-1-3-11(14)6-9/h1-7H,8H2
InChIKeyKOFYVGUFUXCBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-(3-fluorobenzyloxy)pyridine (CAS 2090855-71-1): Halogenated Pyridine Building Block with Defined Physicochemical Signature


5-Bromo-2-(3-fluorobenzyloxy)pyridine (CAS 2090855-71-1; molecular formula C12H9BrFNO; MW 282.11 g/mol) is a disubstituted pyridine derivative bearing a bromine atom at the 5-position and a 3-fluorobenzyloxy ether at the 2-position of the pyridine ring . The compound features a calculated partition coefficient (clogP) of 3.06, a topological polar surface area (TPSA) of 33.12 Ų, two hydrogen bond acceptors, one hydrogen bond donor, and two rotatable bonds, and complies with Lipinski's Rule of Five [1]. It is commercially available as a research chemical at 98% purity . The compound belongs to the broader class of benzyloxy-substituted bromopyridines, which serve as versatile intermediates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the construction of biaryl and heterobiaryl scaffolds relevant to medicinal chemistry and agrochemical discovery .

Why 5-Bromo-2-(3-fluorobenzyloxy)pyridine Cannot Be Casually Swapped with Non-Fluorinated or Positional Isomer Analogs


Within the benzyloxy-bromopyridine family, even seemingly minor structural modifications produce measurable shifts in physicochemical properties that can cascade into altered reactivity, bioactivity, and pharmacokinetic behavior. The presence of a 3-fluoro substituent on the benzyloxy ring in 5-Bromo-2-(3-fluorobenzyloxy)pyridine lowers the calculated logP to 3.06 versus an XLogP3 of 3.3 for the non-fluorinated analog 2-benzyloxy-5-bromopyridine, while simultaneously increasing the topological polar surface area from 22.1 Ų to 33.12 Ų [1][2]. These differences—though modest in absolute terms—are of the same magnitude as those considered meaningful in lead optimization campaigns for tuning membrane permeability and metabolic stability. Furthermore, the specific 5-bromo-2-(3-fluorobenzyloxy) regioisomeric arrangement has been empirically evaluated in a GPR35 antagonism assay and found to be inactive, whereas structurally related benzyloxy pyridine derivatives have been patented as p62 ligands for autophagy modulation (AUTOTAC platform), demonstrating that precise substitution patterns dictate biological target engagement [3][4]. Substituting this compound with a non-fluorinated or differently halogenated analog without re-validation therefore risks undermining both synthetic and pharmacological objectives.

5-Bromo-2-(3-fluorobenzyloxy)pyridine: Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Shift: clogP 3.06 vs. XLogP3 3.3 for the Non-Fluorinated Benzyloxy Analog

The 3-fluoro substituent on the benzyloxy ring of 5-Bromo-2-(3-fluorobenzyloxy)pyridine produces a measurable reduction in lipophilicity compared to the non-fluorinated analog 2-benzyloxy-5-bromopyridine (CAS 83664-33-9). The target compound has a calculated clogP of 3.06 [1], whereas the non-fluorinated comparator has a PubChem-computed XLogP3 of 3.3 [2]. This difference of approximately 0.24 log units is consistent with the electron-withdrawing effect of the aryl fluorine atom reducing overall hydrophobicity.

Lipophilicity ADME prediction Lead optimization

Topological Polar Surface Area Increase: 33.12 Ų vs. 22.1 Ų for the Non-Fluorinated Analog

The 3-fluorobenzyloxy substitution in the target compound increases the topological polar surface area (TPSA) to 33.12 Ų [1], compared to 22.1 Ų for the non-fluorinated analog 2-benzyloxy-5-bromopyridine [2]. This represents a ~50% relative increase in TPSA, attributable to the electronegative fluorine atom contributing additional polar character to the molecular surface.

Polar surface area Membrane permeability CNS drug design

GPR35 Antagonism: Empirically Inactive, Providing a Negative Selectivity Data Point Absent for Non-Fluorinated Analogs

5-Bromo-2-(3-fluorobenzyloxy)pyridine was tested in a primary GPR35 antagonism assay using HA-tagged GPR35a expressed in human U2OS cells co-expressing GFP-fused β-arrestin-2, assessing inhibition of zaprinast-induced effect, and was found to be inactive [1][2]. This empirical negative result distinguishes the compound from other benzyloxy pyridine derivatives that have been patented as p62 ligands engaging the autophagy-targeting chimera (AUTOTAC) mechanism [3]. The inactivity at GPR35 provides a useful selectivity counter-screen data point: researchers seeking benzyloxy pyridine building blocks devoid of GPR35 modulatory activity can use this compound with reduced risk of confounding phenotypic readouts.

GPR35 GPCR screening Selectivity profiling

Rotatable Bond Economy: Two Rotatable Bonds vs. Three in Non-Fluorinated Analog—Implications for Conformational Pre-organization

5-Bromo-2-(3-fluorobenzyloxy)pyridine possesses two rotatable bonds as catalogued in the ECBD database [1]. By contrast, the non-fluorinated analog 2-benzyloxy-5-bromopyridine (CAS 83664-33-9) has three rotatable bonds per PubChem computed descriptors [2]. This difference arises from the symmetry considerations of the benzyloxy vs. 3-fluorobenzyloxy moiety. The lower rotatable bond count of the target compound is a favorable attribute in fragment-based and lead-like chemical space, where restricting conformational freedom can improve binding affinity per heavy atom (ligand efficiency) upon target engagement.

Conformational entropy Ligand efficiency Fragment-based drug design

Bromine Regioisomerism: 5-Bromo vs. 4-Bromo Substitution Alters Electronic Character and Cross-Coupling Reactivity Profile

The target compound positions the bromine atom at the 5-position (para to the pyridine nitrogen), whereas the direct positional isomer 4-Bromo-2-(3-fluorobenzyloxy)pyridine (CAS 2090456-46-3) places bromine at the 4-position (meta to the pyridine nitrogen) . In palladium-catalyzed cross-coupling reactions of halogenated pyridines, the position of the halogen relative to the ring nitrogen significantly influences oxidative addition rates due to differential electron density at the C–Br bond. The 5-position (C-5) of 2-substituted pyridines is generally more electron-rich and less activated toward oxidative addition than the 4-position, which can be exploited for chemoselective sequential coupling strategies when other reactive handles are present [1].

Regioselective cross-coupling Suzuki-Miyaura Heteroaryl halide reactivity

Recommended Application Scenarios for 5-Bromo-2-(3-fluorobenzyloxy)pyridine Based on Quantified Differentiation Evidence


Fragment Elaboration in Lead Optimization Where Fine-Tuned Lipophilicity Is Critical

Medicinal chemistry teams engaged in fragment-to-lead or lead optimization programs can select 5-Bromo-2-(3-fluorobenzyloxy)pyridine when a modest reduction in lipophilicity (clogP 3.06 vs. 3.3 for the non-fluorinated benzyloxy analog) is desired without sacrificing the synthetic handle of the 5-bromo group for downstream Suzuki-Miyaura diversification [1]. The compound's compliance with Lipinski's Rule of Five and low rotatable bond count (2) further support its use as a lead-like building block [2].

GPCR-Targeted Library Synthesis Requiring GPR35-Silent Intermediates

For research groups constructing compound libraries directed at GPCR targets other than GPR35, 5-Bromo-2-(3-fluorobenzyloxy)pyridine offers an empirically validated advantage: it has been tested and found inactive as a GPR35 antagonist in a β-arrestin-2 recruitment assay [3]. This negative data point reduces the probability that elaborated final compounds derived from this building block will produce confounding activity at GPR35 during primary screening, an important consideration given that GPR35 is an orphan receptor with emerging roles in inflammation and pain.

Sequential Cross-Coupling Strategies Exploiting 5-Bromo Regioselectivity

Synthetic chemists planning multi-step sequences that require differentiated reactivity across pyridine positions should procure the 5-bromo regioisomer specifically. The bromine at C-5 (para to the pyridine nitrogen) exhibits distinct oxidative addition kinetics compared to the 4-bromo isomer (CAS 2090456-46-3), enabling chemoselective coupling when used in conjunction with other halogenated intermediates [4]. This regioisomeric precision is particularly valuable in the synthesis of 2,5-disubstituted pyridine scaffolds common in kinase inhibitor programs.

Physicochemical Property Benchmarking in Computational ADME Model Calibration

Computational chemistry and cheminformatics groups can use the experimentally measured (in silico) property profile of 5-Bromo-2-(3-fluorobenzyloxy)pyridine—including its clogP of 3.06, TPSA of 33.12 Ų, and two rotatable bonds—as a benchmarking data point for calibrating or validating in-house ADME prediction models [2]. The compound's well-defined structure and the availability of parallel data for the non-fluorinated comparator (XLogP3 3.3, TPSA 22.1 Ų) provide a matched molecular pair suitable for assessing the impact of aryl fluorine substitution on predicted pharmacokinetic parameters [5].

Quote Request

Request a Quote for 5-Bromo-2-(3-fluorobenzyloxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.